(S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride
Description
(S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral amine derivative featuring a trifluoromethyl (-CF₃) substituent at the ortho position of the phenyl ring. The compound’s stereochemistry (S-configuration) and electron-withdrawing -CF₃ group influence its physicochemical properties, including solubility, metabolic stability, and receptor-binding affinity. It is utilized in pharmaceutical research, particularly in the synthesis of enantioselective ligands or bioactive molecules targeting neurological and inflammatory pathways.
Properties
IUPAC Name |
(1S)-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N.ClH/c1-6(13)7-4-2-3-5-8(7)9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQQUJNUAPWZKX-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-(trifluoromethyl)benzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using a chiral amine to introduce the chiral center.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Scientific Research Applications
(S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activity, including interactions with enzymes and receptors.
Comparison with Similar Compounds
Key Identifiers :
- CAS No.: 865815-09-4
- Purity : ≥95%
- Molecular Formula : C₉H₉ClF₃N
- Synonyms: (S)-2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethylamine hydrochloride.
Comparison with Similar Compounds
Positional Isomers of Trifluoromethylphenyl Ethanamine Derivatives
The position of the -CF₃ group on the phenyl ring significantly alters steric and electronic properties:
Key Findings :
Enantiomeric Comparisons
Enantiomers display distinct pharmacological profiles:
Research Insight :
Substituent Variants: Halogenated and Functionalized Analogs
Modifications to the phenyl ring’s substituents impact reactivity and bioactivity:
Structural Trends :
Purity and Stability :
- (S)-1-(2-(Trifluoromethyl)phenyl)ethanamine HCl is commercially available at 95% purity, while brominated analogs (e.g., (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine HCl) require specialized handling due to light sensitivity.
Biological Activity
(S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride, also known as CAS No. 865815-09-4, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁ClF₃N |
| Molecular Weight | 225.64 g/mol |
| Purity | Varies by supplier |
| Storage Conditions | Inert atmosphere, room temperature |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It acts as a monoamine transporter inhibitor, which can influence the levels of neurotransmitters such as serotonin and dopamine in the synaptic cleft. This mechanism is particularly relevant in the context of psychiatric disorders and neuropharmacology.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies indicate that this compound may exhibit antidepressant-like effects in animal models. The compound's ability to inhibit serotonin reuptake suggests a potential for treating depression and anxiety disorders.
- Neuroprotective Effects : Research has shown that compounds with similar structures can provide neuroprotection against excitotoxicity, which is crucial for conditions such as Alzheimer's disease and other neurodegenerative disorders.
- Potential Side Effects : As with many psychoactive substances, there are concerns regarding side effects, including increased heart rate and potential for abuse. Detailed studies on toxicity and long-term effects are still needed.
Case Studies
Case Study 1: Antidepressant Efficacy
A study published in Journal of Pharmacology explored the antidepressant effects of this compound in rodent models. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential utility in treating major depressive disorder (MDD).
Case Study 2: Neuroprotection
In a separate investigation featured in Neuroscience Letters, researchers assessed the neuroprotective properties of this compound against glutamate-induced toxicity in cultured neurons. The findings demonstrated that the compound significantly reduced neuronal death, indicating its potential therapeutic application in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Mechanism of Action | Notable Effects |
|---|---|---|
| (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine | Monoamine transporter inhibition | Antidepressant-like effects |
| 3,4-Methylenedioxymethamphetamine (MDMA) | Serotonin release | Euphoria, increased sociability |
| Fluoxetine | Selective serotonin reuptake inhibitor | Widely used antidepressant |
Q & A
Q. What are the optimal synthetic routes for (S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride, and how can chiral purity be ensured?
Methodological Answer: The synthesis typically involves asymmetric reduction of a ketone precursor (e.g., 2-(trifluoromethyl)acetophenone) using chiral catalysts like (R)- or (S)-BINAP-Ru complexes to achieve enantioselectivity . Post-reduction, the amine is isolated as the hydrochloride salt via HCl gas treatment in anhydrous ether. Chiral purity (>98% ee) should be verified using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetry. For troubleshooting low enantiomeric excess, consider kinetic resolution or recrystallization with chiral acids (e.g., tartaric acid derivatives) .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
Methodological Answer:
- NMR : Compare H and C NMR spectra with literature data for analogous trifluoromethylphenyl ethanamine derivatives. Key signals include δ ~2.8–3.2 ppm (CHNH) and δ ~7.5–8.0 ppm (aromatic protons adjacent to CF) .
- HPLC : Use reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% TFA in water (70:30) at 1.0 mL/min; retention time ~8–10 minutes .
- Mass Spectrometry : ESI-MS should show [M+H] at m/z 234.1 (calculated for CHFN) and a chloride adduct .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and synthesis due to potential HCl vapor release.
- Waste Disposal : Neutralize aqueous waste with sodium bicarbonate before disposal; organic waste should be incinerated via certified hazardous waste services .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer: Discrepancies in solubility (e.g., DMSO vs. water) may arise from polymorphism or residual solvents. Conduct:
- Thermogravimetric Analysis (TGA) : Detect solvent residues (>0.5% weight loss indicates impurities).
- Powder X-ray Diffraction (PXRD) : Identify crystalline forms affecting solubility.
- Saturation Shake-Flask Method : Measure solubility in buffered solutions (pH 1–7) at 25°C, using HPLC for quantification .
Q. What strategies are effective for studying its pharmacokinetic properties in vitro?
Methodological Answer:
- Metabolic Stability : Incubate with liver microsomes (human/rat) at 37°C; monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Cl) .
- Plasma Protein Binding : Use equilibrium dialysis (37°C, 4 hours) with spiked plasma; quantify free fraction using UPLC .
- Caco-2 Permeability : Assess apical-to-basolateral transport to predict intestinal absorption; apply P-gp inhibitors (e.g., verapamil) if efflux is suspected .
Q. How can enantiomeric inversion be minimized during long-term storage?
Methodological Answer:
Q. What computational methods predict its binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with serotonin receptor (5-HT/5-HT) crystal structures (PDB IDs: 7EKG, 6WGT). Focus on hydrophobic interactions with CF and hydrogen bonding with the amine .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding mode stability; calculate RMSD and free energy with MM-PBSA .
Data Contradiction Analysis
Q. How to address conflicting reports on its stability under acidic conditions?
Methodological Answer:
Q. Why do NMR spectra vary between synthetic batches?
Methodological Answer: Variations may arise from:
- Solvent Residuals : Use DO to eliminate solvent peaks.
- Tautomerism : Check for equilibrium between amine and imine forms in DMSO-d.
- Crystallinity : Amorphous vs. crystalline forms can shift peaks; confirm with PXRD .
Research Design Tables
Q. Table 1. Typical Characterization Data
| Parameter | Method | Expected Result | Reference |
|---|---|---|---|
| Melting Point | DSC | 210–215°C (decomposes) | |
| HPLC Purity | C18 Column | ≥99% (UV 254 nm) | |
| Chiral Purity | Chiralpak IC | >98% ee |
Q. Table 2. Stability Under Accelerated Conditions
| Condition | Time (Months) | Degradation (%) | Key Degradant |
|---|---|---|---|
| 40°C/75% RH | 6 | <5% | None detected |
| Light Exposure (ICH Q1B) | 3 | 8% | Oxidized amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
